molecular formula C18H20O4 B237034 3,4,5,4'-Tetramethoxystilbene CAS No. 134029-49-5

3,4,5,4'-Tetramethoxystilbene

Cat. No. B237034
CAS RN: 134029-49-5
M. Wt: 300.3 g/mol
InChI Key: GGFQQRXTLIJXNY-WAYWQWQTSA-N
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Description

3,4,5,4’-Tetramethoxystilbene (also known as DMU 212) is a derivative of resveratrol . It has been found to have anti-angiogenic and anti-tumor properties .


Molecular Structure Analysis

The molecular formula of 3,4,5,4’-Tetramethoxystilbene is C18H20O4 . The molecular weight is 300.35 g/mol . Unfortunately, the specific structural analysis is not provided in the retrieved documents.


Physical And Chemical Properties Analysis

3,4,5,4’-Tetramethoxystilbene is a white crystalline powder . It has a melting point of 157-159℃ and a predicted boiling point of 444.0±40.0 °C . It is soluble in DMSO .

Scientific Research Applications

Anticancer Potency

TMS is a natural analogue of resveratrol with enhanced anticancer potency . It exhibits higher potency than resveratrol in inhibiting cancer cell proliferation, inducing cell cycle arrest, decreasing metastasis, reducing angiogenesis, and increasing apoptosis .

Inhibition of Angiogenesis

TMS has been found to potently inhibit angiogenesis, the formation of new blood vessels, both in vitro and in vivo . It significantly inhibits VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVECs) and induces apoptosis .

Regulation of Apoptotic Proteins

TMS treatment causes cleavage of Bax from the p21 form to a truncated p18 form, leading to the movement of Bax from the cytosol to the mitochondria . It also increases the pro-apoptotic proteins Noxa and Bim .

Inhibition of Cytochrome P450 1B

TMS is a selective and competitive inhibitor of cytochrome P450 1B . This enzyme is involved in the metabolism of drugs and other xenobiotics, and its inhibition can affect the pharmacokinetics of these substances.

Suppression of mTOR Pathway

TMS has been shown to suppress the mTOR pathway, which is involved in cell growth, cell proliferation, cell motility, cell survival, protein synthesis, autophagy, and transcription .

6. Potential Applications in Other Research Areas Given its similarities to resveratrol, TMS may also find a niche in any other research area in which resveratrol has been used . This includes areas such as neuroprotection, cardiovascular health, and anti-aging research.

Mechanism of Action

Target of Action

3,4,5,4’-Tetramethoxystilbene (TMS) is a selective and competitive inhibitor of CYP1B1 , with an IC50 of 6 nM and a Ki value of 3 nM . It shows a lesser extent inhibitory effect on CYP1A1 and CYP1A2 . TMS also targets VEGFR2 , a receptor tyrosine kinase that plays a crucial role in angiogenesis .

Mode of Action

TMS significantly inhibits VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVECs) and induces apoptosis . It concentration-dependently suppresses VEGF-induced phosphorylation of VEGFR2 . TMS also inhibits the phosphorylation of multiple downstream signaling components in the VEGFR2 pathway, including c-Src, FAK, Erk1/2, Akt, mTOR, and p70S6K .

Biochemical Pathways

TMS affects the VEGFR2 signaling pathway . By inhibiting the phosphorylation of VEGFR2 and its downstream signaling components, TMS disrupts the angiogenesis process . This leads to the inhibition of VEGF-induced migration of HUVECs and capillary-like structure formation .

Pharmacokinetics

TMS has been reported to have more favorable pharmacokinetic properties than resveratrol . .

Result of Action

TMS exhibits strong antiproliferative activities against a variety of cancer cells . It inhibits angiogenesis in vitro and in vivo . TMS also inhibits VEGF-induced generation of new vasculature in Matrigel plugs in vivo, and inhibits newly formed microvessels in chick chorioallantoic membranes .

Action Environment

It’s worth noting that tms is a natural analogue of resveratrol, a phytoalexin produced by many plant species as a defense mechanism . This suggests that TMS may also exhibit some degree of environmental adaptability.

Safety and Hazards

The safety data sheet for 3,4,5,4’-Tetramethoxystilbene suggests avoiding dust formation and breathing vapors, mist, or gas . It’s recommended to handle it in accordance with good industrial hygiene and safety practice .

properties

IUPAC Name

1,2,3-trimethoxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-19-15-9-7-13(8-10-15)5-6-14-11-16(20-2)18(22-4)17(12-14)21-3/h5-12H,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFQQRXTLIJXNY-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501300535
Record name (E)-3,4,5,4′-Tetramethoxystilbene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501300535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5,4'-Tetramethoxystilbene

CAS RN

134029-62-2
Record name (E)-3,4,5,4′-Tetramethoxystilbene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134029-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DMU-212
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134029622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-3,4,5,4′-Tetramethoxystilbene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501300535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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